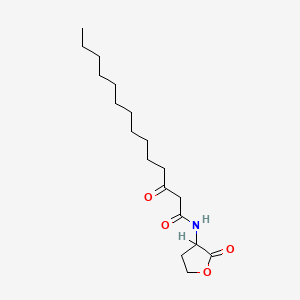

N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Vue d'ensemble

Description

N-(3-Oxotétradécanoyl)-DL-homosérine lactone est un membre de la famille des lactones d'acyl-homosérine, qui sont des molécules de signalisation impliquées dans la détection de quorum bactérienne. Ces molécules jouent un rôle crucial dans la régulation de divers processus bactériens, notamment la formation de biofilms, la virulence et la production d'antibiotiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(3-Oxotétradécanoyl)-DL-homosérine lactone implique généralement l'acylation de la homosérine lactone avec un chlorure de 3-oxotétradécanoyle. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne .

Méthodes de production industrielle

La production industrielle de la N-(3-Oxotétradécanoyl)-DL-homosérine lactone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les systèmes de purification automatisés sont souvent utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

La N-(3-Oxotétradécanoyl)-DL-homosérine lactone subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.

Substitution: Le cycle lactone peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les amines et les alcools peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits

Oxydation: Acides carboxyliques.

Réduction: Dérivés hydroxylés.

Substitution: Diverses lactones substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

La N-(3-Oxotétradécanoyl)-DL-homosérine lactone a de nombreuses applications en recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la chimie et la réactivité des lactones d'acyl-homosérine.

Biologie: Joue un rôle important dans l'étude des mécanismes et des interactions de la détection de quorum bactérienne.

Médecine: Étudié pour son potentiel dans le développement de thérapies anti-virulence ciblant la communication bactérienne.

Industrie: Utilisé dans le développement de biosenseurs et d'applications biotechnologiques pour détecter la présence et l'activité bactériennes

Mécanisme d'action

La N-(3-Oxotétradécanoyl)-DL-homosérine lactone fonctionne comme une molécule de signalisation dans la détection de quorum bactérienne. Elle se lie aux protéines réceptrices dans les bactéries, ce qui conduit à l'activation ou à la répression de gènes spécifiques. Ce processus régule divers comportements bactériens, notamment la formation de biofilms, la production de facteurs de virulence et la résistance aux antibiotiques. Les cibles moléculaires comprennent les récepteurs de type LuxR, qui sont des régulateurs transcriptionnels impliqués dans les voies de détection de quorum .

Mécanisme D'action

N-(3-Oxotetradecanoyl)-DL-homoserine lactone functions as a signaling molecule in bacterial quorum sensing. It binds to receptor proteins in bacteria, leading to the activation or repression of specific genes. This process regulates various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The molecular targets include LuxR-type receptors, which are transcriptional regulators involved in quorum sensing pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(3-Oxododécanoyl)-L-homosérine lactone

- N-(3-Oxodécanoyl)-L-homosérine lactone

- N-(3-Oxooctanoyl)-L-homosérine lactone

- N-Hexanoyl-L-homosérine lactone

- N-Octanoyl-DL-homosérine lactone

Unicité

La N-(3-Oxotétradécanoyl)-DL-homosérine lactone est unique en raison de sa longueur de chaîne d'acyle plus longue, qui peut influencer sa stabilité, ses propriétés de diffusion et son interaction avec les protéines réceptrices. Cela la rend particulièrement utile pour étudier les effets de la longueur de la chaîne d'acyle sur la détection de quorum et le comportement bactérien .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFJJDSGBAAUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346128 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503610-29-5 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

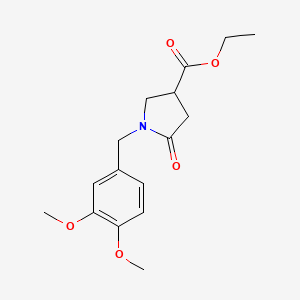

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)